molecular formula C17H20N2O3S B6123359 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide

Katalognummer B6123359
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: ZLWUIXFMYGULCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as EMA401 and is currently being studied for its potential use in the treatment of chronic pain.

Wirkmechanismus

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide involves the selective inhibition of the ATP-sensitive P2X3 receptor. This receptor is found on sensory neurons and is involved in the transmission of pain signals. By inhibiting this receptor, EMA401 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide has been shown to selectively inhibit the ATP-sensitive P2X3 receptor. This receptor is involved in the transmission of pain signals, and by inhibiting it, EMA401 can reduce pain. In animal models, EMA401 has been shown to reduce neuropathic pain and osteoarthritis pain. Clinical trials are currently underway to evaluate the safety and efficacy of EMA401 in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide in lab experiments is its selective inhibition of the ATP-sensitive P2X3 receptor. This allows for the specific targeting of pain signals, which can lead to more effective pain relief. One limitation of using EMA401 is its potential side effects, which are currently being studied in clinical trials.

Zukünftige Richtungen

There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide. One direction is the further evaluation of its safety and efficacy in clinical trials. Another direction is the study of its potential use in the treatment of other types of pain, such as cancer pain and inflammatory pain. Additionally, the development of new compounds that target the ATP-sensitive P2X3 receptor could lead to more effective pain relief.

Synthesemethoden

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide involves a series of chemical reactions. The starting material is 3-methylbenzoic acid, which is converted to 3-methylbenzoyl chloride. This compound is then reacted with N-(ethylsulfonyl)methylamine to form 4-[(ethylsulfonyl)(methyl)amino]-3-methylbenzoyl chloride. Finally, this compound is reacted with 3-methylphenylamine to form 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. Studies have shown that EMA401 can reduce pain in animal models of neuropathic pain and osteoarthritis pain. Clinical trials are currently underway to evaluate the safety and efficacy of EMA401 in humans.

Eigenschaften

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-23(21,22)19(3)16-10-8-14(9-11-16)17(20)18-15-7-5-6-13(2)12-15/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWUIXFMYGULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.